![molecular formula C14H15N3O4 B14587873 2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione CAS No. 61343-24-6](/img/structure/B14587873.png)
2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitroanilino)-2-azaspiro[44]nonane-1,3-dione is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and a dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione typically involves the reaction of 4-nitroaniline with a suitable spirocyclic precursor. One common method involves the use of a cyclization reaction where the nitroaniline is reacted with a spirocyclic ketone under acidic or basic conditions to form the desired spirocyclic dione.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted or other functionalized spirocyclic diones.
Scientific Research Applications
2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The spirocyclic structure also contributes to its unique binding properties with target molecules.
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity and potential therapeutic applications.
Spiro[4.5]decane-1,6-dione: Another spirocyclic compound with different ring size and properties.
Spiro[5.5]undecane-1,7-dione: Similar in structure but with a larger ring system.
Uniqueness
2-(4-Nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione is unique due to its specific spirocyclic structure and the presence of a nitro group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
61343-24-6 |
|---|---|
Molecular Formula |
C14H15N3O4 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
2-(4-nitroanilino)-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C14H15N3O4/c18-12-9-14(7-1-2-8-14)13(19)16(12)15-10-3-5-11(6-4-10)17(20)21/h3-6,15H,1-2,7-9H2 |
InChI Key |
PKINTLYPMQRNHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-3-{[methyl(diphenyl)silyl]oxy}propan-1-amine](/img/structure/B14587801.png)
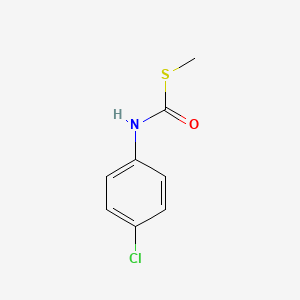
![1-Nitro-2-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14587806.png)
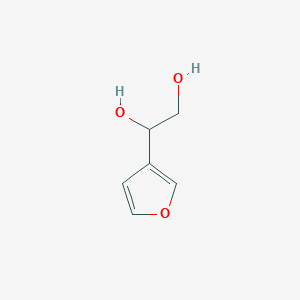
![5-[(Benzyloxy)methyl]-4-ethyl-2-methylpyridin-3-ol](/img/structure/B14587815.png)
![N-[2-Nitro-4-sulfamoyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14587818.png)
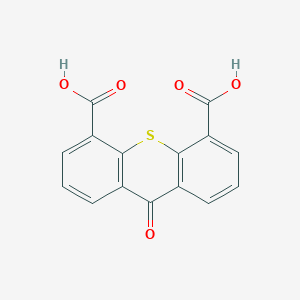
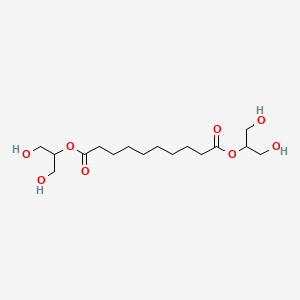
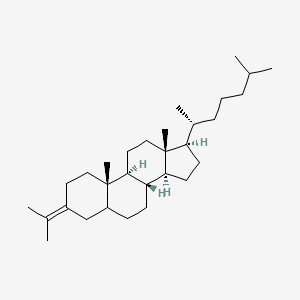
![Silane, trimethyl[[1-(1-methylethyl)-3-butenyl]oxy]-](/img/structure/B14587838.png)

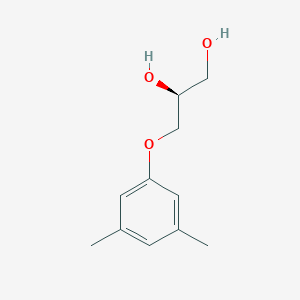
![N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide](/img/structure/B14587876.png)
![Thieno[2,3-b]quinoline, 2,3-dihydro-4,7-dimethyl-](/img/structure/B14587877.png)
